

"physical characteristics of 1-(3-Aminopropyl)imidazolidin-2-one"

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Compound of Interest

Compound Name: 1-(3-Aminopropyl)imidazolidin-2-one

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Technical Guide: 1-(3-Aminopropyl)imidazolidin-2-one

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the physical characteristics of **1-(3-Aminopropyl)imidazolidin-2-one**. Following a comprehensive review of available scientific literature and chemical databases, it has been determined that there is a significant lack of publicly accessible data regarding the specific physical and chemical properties of this compound.

Compound Identification

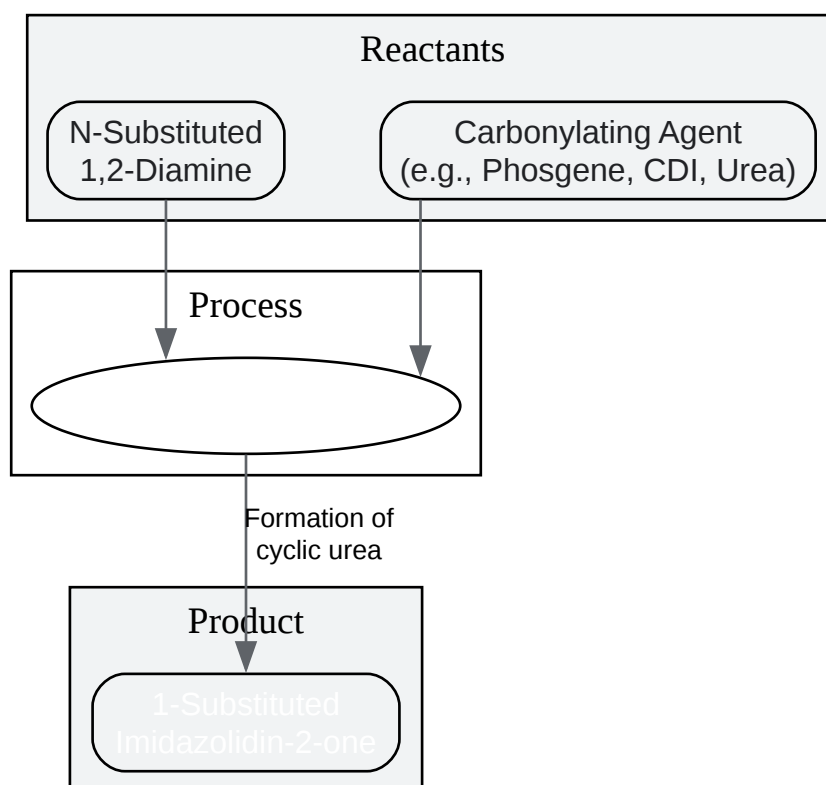
- Chemical Name: **1-(3-Aminopropyl)imidazolidin-2-one**
- CAS Number: 334971-94-7
- Molecular Formula: $C_6H_{13}N_3O$ [\[1\]](#)

Due to the absence of experimental data, a detailed summary of physical characteristics such as melting point, boiling point, density, and solubility cannot be provided at this time. Similarly, spectral data (NMR, IR, Mass Spectrometry) and detailed experimental protocols for the characterization of this specific molecule are not available in the public domain.

General Synthesis of N-Substituted Imidazolidin-2-ones

While specific protocols for **1-(3-Aminopropyl)imidazolidin-2-one** are not documented, the synthesis of N-substituted imidazolidin-2-ones can be achieved through several established methodologies.[2][3][4][5][6] A common and fundamental approach involves the cyclization of an appropriately substituted 1,2-diamine with a carbonylating agent.

A generalized workflow for the synthesis of a 1-substituted imidazolidin-2-one is presented below. This process typically starts with a protected or selectively reactive diamine to achieve the desired substitution pattern.



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Generalized synthesis of a 1-substituted imidazolidin-2-one.

Methodological Considerations for Synthesis

The synthesis of N-substituted imidazolidin-2-ones can be approached through various routes, each with its own advantages and limitations:

- **From 1,2-Diamines:** The most direct method involves the reaction of a 1,2-diamine with a carbonylating agent such as phosgene, triphosgene, carbonyldiimidazole (CDI), or dialkyl carbonates.^{[4][6]} The choice of the carbonyl source and reaction conditions can be optimized to improve yield and purity.
- **From N-Allylureas:** A palladium-catalyzed intramolecular carboamination of N-allylureas with aryl or alkenyl bromides provides a pathway to more complex substituted imidazolidin-2-ones.^[5] This method allows for the formation of C-C and C-N bonds in a single step.
- **Multi-component Reactions:** One-pot synthesis strategies involving the condensation of multiple starting materials, such as an aldehyde, a diamine, and a carbonyl source, can offer an efficient route to substituted imidazolidin-2-ones.^[6]
- **Intramolecular Cyclization:** Substituted ureas containing a leaving group at an appropriate position can undergo intramolecular cyclization to form the imidazolidin-2-one ring.^[3]

Experimental Protocol for a Generic Synthesis of a 1-Aryl-imidazolidin-2-one:

The following is a representative, generalized protocol based on the cyclization of an N-(2-chloroethyl)urea derivative, adapted from the synthesis of similar structures.^[2]

- **Dissolution:** The starting N-Aryl-N'-(2-chloroethyl)urea is dissolved in a suitable solvent such as acetonitrile.
- **Addition of Base:** A base, for example, cesium carbonate, is added to the reaction mixture.
- **Reaction:** The mixture is heated to reflux and stirred for a period of time, typically several hours, to facilitate the intramolecular cyclization.
- **Work-up:** After cooling, the reaction mixture is filtered to remove inorganic salts. The solvent is then removed from the filtrate under reduced pressure.
- **Purification:** The resulting crude product can be purified by recrystallization from an appropriate solvent to yield the 1-Aryl-imidazolidin-2-one.

It is important to note that the specific reaction conditions, including solvent, base, temperature, and reaction time, would need to be optimized for the synthesis of **1-(3-Aminopropyl)imidazolidin-2-one**. The synthesis would likely require the use of protecting groups for the terminal amino group on the propyl chain.

Conclusion

While **1-(3-Aminopropyl)imidazolidin-2-one** is commercially available from some suppliers, there is a notable absence of published data regarding its physical and chemical properties. Researchers and drug development professionals interested in this compound will likely need to perform their own analytical characterization to determine key parameters such as melting point, boiling point, solubility, and spectral characteristics. The synthesis can likely be achieved through established methods for N-substituted imidazolidin-2-ones, followed by appropriate purification and characterization.

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